L-Prolinamide, L-arginyl-L-prolyl-L-lysyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- is a peptide compound that consists of the amino acids proline, arginine, and lysine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- typically involves the stepwise coupling of the amino acids proline, arginine, and lysine. This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- may involve large-scale SPPS or solution-phase synthesis. The process is optimized for high yield and purity, often employing automated peptide synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- can undergo various chemical reactions, including:
Oxidation: The arginine residue can be oxidized to form citrulline.
Reduction: The peptide bonds can be reduced to form the corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the arginine residue results in citrulline, while reduction of the peptide bonds yields the corresponding amines .
Scientific Research Applications
L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- has a wide range of applications in scientific research:
Chemistry: It is used as a model peptide in studies of peptide synthesis and modification.
Biology: It serves as a substrate for enzymes involved in peptide metabolism and is used in studies of protein-protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, including its role in wound healing and tissue regeneration.
Mechanism of Action
The mechanism of action of L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. For example, it can inhibit the polymerization of fibrin, thereby preventing blood clot formation .
Comparison with Similar Compounds
L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- can be compared with other similar peptides, such as Glycine-Proline-Arginine-Proline amide (GPRP amide). While both compounds share some structural similarities, L-Prolinamide, L-arginyl-L-prolyl-L-lysyl- is unique in its specific sequence and the presence of lysine, which imparts distinct biochemical properties .
List of Similar Compounds
- Glycine-Proline-Arginine-Proline amide (GPRP amide)
- Glycine-Proline-Arginine-Proline
- Glycine-Proline-Lysine-Proline
Properties
IUPAC Name |
N-[6-amino-1-(2-carbamoylpyrrolidin-1-yl)-1-oxohexan-2-yl]-1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41N9O4/c23-10-2-1-7-15(21(35)30-12-4-8-16(30)18(25)32)29-19(33)17-9-5-13-31(17)20(34)14(24)6-3-11-28-22(26)27/h14-17H,1-13,23-24H2,(H2,25,32)(H,29,33)(H4,26,27,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTDHNQNCXUYISG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCN=C(N)N)N)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41N9O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.